Cas no 97009-67-1 (1-(4-Fluorophenyl)cyclopropanecarbonitrile)

1-(4-Fluorophenyl)cyclopropanecarbonitrile structure
97009-67-1 structure
Product Name:1-(4-Fluorophenyl)cyclopropanecarbonitrile
Numero CAS:97009-67-1
MF:C10H8FN
MW:161.175625801086
MDL:MFCD01314307
CID:61878
PubChem ID:2781259
Update Time:2025-06-09

1-(4-Fluorophenyl)cyclopropanecarbonitrile Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(4-Fluorophenyl)cyclopropanecarbonitrile
    • 1-(4-fluorophenyl)cyclopropane-1-carbonitrile
    • 1-(4-Fluorophenyl)cyclopropanecarbonitrile (ACI)
    • 1-(4-Fluorophenyl)cyclopropylnitrile
    • CS-0090835
    • SCHEMBL4201312
    • AB08514
    • EN300-257110
    • 97009-67-1
    • MFCD01314307
    • DTXSID00381765
    • AKOS009159201
    • FS-4258
    • J-503314
    • MFNQFDZHIVUCOX-UHFFFAOYSA-N
    • CYCLOPROPANECARBONITRILE, 1-(4-FLUOROPHENYL)-
    • DB-080449
    • SY204702
    • MDL: MFCD01314307
    • Inchi: 1S/C10H8FN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4H,5-6H2
    • Chiave InChI: MFNQFDZHIVUCOX-UHFFFAOYSA-N
    • Sorrisi: N#CC1(CC1)C1C=CC(F)=CC=1

Proprietà calcolate

  • Massa esatta: 161.06400
  • Massa monoisotopica: 161.064077422g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 1
  • Complessità: 215
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 2
  • Superficie polare topologica: 23.8Ų

Proprietà sperimentali

  • PSA: 23.79000
  • LogP: 2.38088

1-(4-Fluorophenyl)cyclopropanecarbonitrile Informazioni sulla sicurezza

  • Codice categoria di pericolo: 41
  • Istruzioni di sicurezza: 26-39
  • Identificazione dei materiali pericolosi: Xi

1-(4-Fluorophenyl)cyclopropanecarbonitrile Dati doganali

  • CODICE SA:2926909090
  • Dati doganali:

    Codice doganale cinese:

    2926909090

    Panoramica:

    2926909090 Altri composti a base di nitrili. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    HS:2926909090 altri composti a funzione nitrile IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

1-(4-Fluorophenyl)cyclopropanecarbonitrile Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
F621223-100mg
1-(4-Fluorophenyl)cyclopropanecarbonitrile
97009-67-1
100mg
$64.00 2023-05-18
TRC
F621223-1g
1-(4-Fluorophenyl)cyclopropanecarbonitrile
97009-67-1
1g
$ 60.00 2022-06-04
TRC
F621223-5g
1-(4-Fluorophenyl)cyclopropanecarbonitrile
97009-67-1
5g
$ 75.00 2022-06-04
TRC
F621223-10g
1-(4-Fluorophenyl)cyclopropanecarbonitrile
97009-67-1
10g
$121.00 2023-05-18
Alichem
A019065131-250mg
1-(4-Fluorophenyl)cyclopropylnitrile
97009-67-1 98%
250mg
$680.00 2023-08-31
Alichem
A019065131-500mg
1-(4-Fluorophenyl)cyclopropylnitrile
97009-67-1 98%
500mg
$1009.40 2023-08-31
Alichem
A019065131-1g
1-(4-Fluorophenyl)cyclopropylnitrile
97009-67-1 98%
1g
$1685.00 2023-08-31
Apollo Scientific
PC32217-5g
1-(4-Fluorophenyl)cyclopropanecarbonitrile
97009-67-1 98%
5g
£18.00 2025-03-21
abcr
AB230390-10 g
1-(4-Fluorophenyl)cyclopropanecarbonitrile; .
97009-67-1
10g
€154.90 2023-04-27
abcr
AB230390-25 g
1-(4-Fluorophenyl)cyclopropanecarbonitrile; .
97009-67-1
25g
€254.70 2023-04-27

1-(4-Fluorophenyl)cyclopropanecarbonitrile Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Solvents: Dimethyl sulfoxide ;  2 min, 21 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  12 h, 21 °C
Riferimento
Efficient cyclopropanation of aryl/heteroaryl acetates and acetonitriles with vinyl diphenyl sulfonium triflate
Zhou, Mingwei; Hu, Yimin; Ke, En; Tan, Xuefei; Shen, Hong C.; et al, Tetrahedron Letters, 2018, 59(14), 1443-1445

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water ;  rt → 50 °C; 50 °C; 16 h, 50 °C
Riferimento
Discovery of 2-[1-(4-Chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic Acid (PSI-421), a P-Selectin Inhibitor with Improved Pharmacokinetic Properties and Oral Efficacy in Models of Vascular Injury
Huang, Adrian; Moretto, Alessandro; Janz, Kristin; Lowe, Michael; Bedard, Patricia W.; et al, Journal of Medicinal Chemistry, 2010, 53(16), 6003-6017

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water ;  rt → 50 °C; 50 °C; 5 d, 50 °C; 50 °C → rt
Riferimento
Preparation of quinoline compounds as selectin inhibitors for disease treatment
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium hydroxide ,  Tetrabutylammonium bromide Solvents: Toluene ;  0 °C; 1.5 h, 0 °C → 100 °C; cooled
1.2 Reagents: Water
Riferimento
Preparation of inhibitors of indoleamine-2,3-dioxygenase (IDO) for treatment of cancer and infectious diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium carbonate ;  rt; rt → 150 °C; 1 h, 150 °C; 150 °C → 45 °C
1.2 Reagents: Water
Riferimento
Efficient cyclopropanation of active methylene compounds. A serendipitous discovery
Arava, Veera Reddy; Siripalli, Udaya Bhaskara Rao; Dubey, Pramod Kumar, Tetrahedron Letters, 2005, 46(42), 7247-7248

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Benzyltriethylammonium chloride ,  Sodium hydroxide Solvents: Water ;  13 h, 50 °C
Riferimento
Synthesis of Polycyclic n/5/8 and n/5/5/5 Skeletons Using Rhodium-Catalyzed [5+2+1] Cycloaddition of Exocyclic-Ene-Vinylcyclopropanes and Carbon Monoxide
Wang, Lu-Ning; Huang, Zhiqiang; Yu, Zhi-Xiang, Organic Letters, 2023, 25(10), 1732-1736

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Benzyltriethylammonium chloride ,  1-Bromo-2-chloroethane ,  Sodium hydroxide Solvents: Water ;  40 - 50 °C
Riferimento
Substituted arylpyrazolopyridines and salts thereof, pharmaceutical compositions comprising same, methods of preparing same and uses of same
, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 15 min, 0 °C
1.2 Reagents: Sodium iodide Solvents: Dimethylformamide ;  4 h, 0 °C → 120 °C
Riferimento
Piperazine compounds as pyruvate kinase M2 modulators and their preparation, compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ;  < -10 °C; 15 min, -15 °C
1.2 Solvents: Dimethylacetamide ;  < -10 °C; rt; 1 h, rt
1.3 Reagents: Water ;  rt
Riferimento
Preparation of arylcyclopropane compounds
, China, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Catalysts: Dichloro[1,2-di(methoxy-κO)ethane]nickel ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethylformamide ;  15 min, rt
1.2 Reagents: Lithium bis(trimethylsilyl)amide ;  12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Riferimento
Nickel-Catalyzed Favorskii-Type Rearrangement of Cyclobutanone Oxime Esters to Cyclopropanecarbonitriles
Shuai, Bin; Fang, Ping; Mei, Tian-Sheng, Synlett, 2021, 32(16), 1637-1641

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Benzyltriethylammonium chloride ,  Sodium hydroxide Solvents: Water ;  overnight, 50 °C
Riferimento
Preparation of diaminobenzeneacetic or diaminopyridineacetic acid derivatives as modulators of indoleamine 2,3-dioxygenase
, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Benzyltriethylammonium chloride ,  Sodium hydroxide Solvents: Water ;  overnight, 50 °C
Riferimento
Distinctive molecular inhibition mechanisms for selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1
Tu, Hua; Powers, Jay P.; Liu, Jinsong; Ursu, Stefania; Sudom, Athena; et al, Bioorganic & Medicinal Chemistry, 2008, 16(19), 8922-8931

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water
Riferimento
Synthesis of 1-arylcyclopropanecarbonitriles under phase-transfer catalytic conditions
Fedorynski, Michal; Jonczyk, Andrzej, Organic Preparations and Procedures International, 1995, 27(3), 355-9

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ,  Dimethyl sulfoxide ;  rt; overnight, rt
1.2 Reagents: Isopropanol ;  0 °C
Riferimento
Iron-Catalyzed Cycloisomerization and C-C Bond Activation to Access Non-canonical Tricyclic Cyclobutanes
Kramm, Frederik; Ullwer, Franziska; Klinnert, Benedict; Zheng, Min; Plietker, Bernd, Angewandte Chemie, 2022, 61(38),

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Lithium amide Solvents: Ethylene glycol diethyl ether ;  rt; 16 h, rt
Riferimento
Heterocyclic compounds, namely 3-[(1-phenylcyclopropyl)methoxy]-4-[aza(bi)cycloalkyloxy]-1,2,5-thiadiazoles, useful as muscarinic receptor modulators
, World Intellectual Property Organization, , ,

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water ;  12 h, 50 °C; 50 °C → rt
Riferimento
Chiral Bidentate Boryl Ligand Enabled Iridium-Catalyzed Enantioselective C(sp3)-H Borylation of Cyclopropanes
Shi, Yongjia; Gao, Qian; Xu, Senmiao, Journal of the American Chemical Society, 2019, 141(27), 10599-10604

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 15 min, 0 °C
1.2 Solvents: Dimethylformamide ;  24 h, rt
Riferimento
Lewis Basic Sulfide Catalyzed Electrophilic Bromocyclization of Cyclopropylmethyl Amide
Wong, Ying-Chieh; Ke, Zhihai; Yeung, Ying-Yeung, Organic Letters, 2015, 17(20), 4944-4947

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Benzyltriethylammonium chloride ,  Sodium hydroxide Solvents: Water ;  rt; 10 min, 40 - 45 °C; 6 h, 40 - 45 °C; 18 h, 45 °C; cooled
Riferimento
Preparation of piperazinylmethyloxadiazoles as calcium channel antagonists
, World Intellectual Property Organization, , ,

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Benzyltriethylammonium chloride ,  Potassium hydroxide Solvents: Water ;  rt; 5 h, 40 °C; overnight, rt
Riferimento
Preparation of triazolyl 11β-hydroxysteroid dehydrogenase-1 inhibitors for the treatment of diabetes, obesity and dyslipidemia
, World Intellectual Property Organization, , ,

1-(4-Fluorophenyl)cyclopropanecarbonitrile Raw materials

1-(4-Fluorophenyl)cyclopropanecarbonitrile Preparation Products

Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti